Anthracen-2-ylphosphonic acid
Description
Evolution and Significance of Anthracene-based Organic Compounds in Contemporary Chemical Research
Anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, has a rich history in chemical research. rroij.com Initially isolated from coal tar, its derivatives have become fundamental building blocks in a vast array of applications. rroij.comwikipedia.org The extended π-conjugated system of anthracene imparts it with distinctive photochemical and photophysical properties, which have been extensively studied and harnessed. nih.gov
The significance of anthracene-based compounds in modern research is multifaceted:
Organic Electronics: Anthracene derivatives are pivotal in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. nih.govnumberanalytics.comresearchgate.net Their inherent charge carrier mobility and fluorescent capabilities make them ideal for these applications. numberanalytics.comresearchgate.net For instance, specific anthracene derivatives are employed as blue light emitters in OLEDs and as organic semiconductors in OFETs. nih.gov
Fluorescent Probes and Sensors: The strong fluorescence of the anthracene core makes its derivatives excellent candidates for chemical sensors and biological probes. rroij.comresearchgate.net Modifications to the anthracene structure can lead to changes in its fluorescence upon interaction with specific analytes, enabling their detection.
Supramolecular Chemistry: The planar structure of anthracene facilitates its use in the construction of complex supramolecular assemblies, such as metallacycles and metallacages. mdpi.com These structures have potential applications in host-guest chemistry, molecular sensing, and light harvesting. mdpi.com
Materials Science: Anthracene-based compounds are utilized in the creation of materials with unique properties, including thermochromic and photochromic materials. rroij.com They are also used as scintillators for the detection of ionizing radiation. numberanalytics.com
The continuous evolution of synthetic methodologies has enabled the preparation of a wide variety of anthracene derivatives with tailored properties, further expanding their significance in contemporary research. nih.gov
Role of Organophosphonic Acids in Directed Molecular Assembly and Interface Engineering
Organophosphonic acids are a class of organic compounds characterized by a carbon-phosphorus bond and a phosphonic acid moiety (-PO(OH)₂). beilstein-journals.org This functional group is particularly effective in binding to a wide range of metal oxide surfaces, making these molecules crucial for directed molecular assembly and interface engineering. nih.govmdpi.comacs.org
The key roles of organophosphonic acids in these areas include:
Surface Modification: Organophosphonic acids can form stable, self-assembled monolayers (SAMs) on various substrates, including transparent conductive oxides (TCOs) like indium tin oxide (ITO) and zinc oxide (ZnO). acs.org This allows for the precise tuning of surface properties such as work function and surface energy. acs.org
Adhesion Promotion: The strong binding affinity of the phosphonic acid group to surfaces makes these molecules excellent adhesion promoters for organic coatings on metal substrates. mdpi.com
Nanoparticle Functionalization: Organophosphonates serve as effective anchoring agents for modifying the surfaces of nanoparticles, enabling their integration into various materials and systems. researchgate.net
The ability of organophosphonic acids to form robust and ordered layers on surfaces provides a powerful tool for controlling the structure and function of materials at the molecular level. nih.gov
Rationale for Focused Academic Inquiry into Anthracen-2-ylphosphonic Acid Systems
The focused academic inquiry into this compound stems from the potential to create novel materials that leverage the combined advantages of its constituent parts. The rationale for this focused research can be summarized as follows:
Synergistic Properties: By covalently linking the photoactive anthracene unit to the surface-anchoring phosphonic acid group, researchers can create interfaces with unique optoelectronic properties. The anthracene moiety can act as a light-emitting or charge-transporting component, while the phosphonic acid ensures its stable integration onto a substrate.
Development of Functional Interfaces: The ability of this compound to form self-assembled monolayers on conductive or semiconductive surfaces opens up possibilities for creating highly tailored interfaces. These interfaces could be designed to control charge transport, enhance light emission, or act as sensors.
Potential Applications: The unique characteristics of this compound make it a promising candidate for a range of applications, including:
Improving the performance of organic electronic devices by modifying electrode-organic layer interfaces.
Developing novel sensors where changes in the environment are transduced into a change in the fluorescence of the anthracene core.
Creating new photoactive materials with controlled architectures.
The investigation of this compound and related systems represents a convergence of organic synthesis, surface science, and materials chemistry, with the goal of developing next-generation functional materials.
Structure
3D Structure
Properties
CAS No. |
642471-55-4 |
|---|---|
Molecular Formula |
C14H11O3P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
anthracen-2-ylphosphonic acid |
InChI |
InChI=1S/C14H11O3P/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H2,15,16,17) |
InChI Key |
OAYLPOCENNOSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Anthracen 2 Ylphosphonic Acid and Its Derivatives
Strategic Approaches to the Phosphorylation of Anthracene (B1667546) Scaffolds
The formation of a carbon-phosphorus (C–P) bond on an aromatic ring like anthracene can be broadly categorized into two strategic approaches: direct introduction of the phosphorus moiety onto the pre-existing anthracene core and indirect methods that construct the phosphonic acid-substituted anthracene from functionalized precursors.
Direct phosphorylation involves the reaction of an anthracene substrate with a phosphorus-containing reagent. One of the most common methods for creating arylphosphonates is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an aryl halide. For the synthesis of anthracen-2-ylphosphonic acid, this would typically involve the reaction of 2-bromoanthracene (B1280076) with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate (B1237965) ester.
Another direct approach is the Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite. This method offers an alternative to the often high temperatures required for the Michaelis-Arbuzov reaction. The general scheme for the Hirao cross-coupling is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product (Ester) |
| 2-Bromoanthracene | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl anthracen-2-ylphosphonate |
| 2-Iodoanthracene | Diisopropyl phosphite | PdCl₂(dppf) | Diisopropyl anthracen-2-ylphosphonate |
Subsequent hydrolysis of the diethyl or diisopropyl anthracen-2-ylphosphonate with a strong acid, such as hydrochloric acid, yields the final this compound.
Challenges in direct phosphorylation primarily relate to the regioselectivity and the potential for side reactions. The electron density of the anthracene ring is highest at the 9- and 10-positions, making these sites more susceptible to electrophilic attack. acs.org Therefore, achieving selective functionalization at the 2-position often requires starting with a pre-functionalized 2-haloanthracene.
Indirect synthetic routes involve the construction of the anthracene ring system from precursors that already contain the desired phosphonic acid group or a precursor to it. This approach can offer greater control over the final substitution pattern.
One such strategy could involve a Friedel-Crafts-type reaction. For instance, a suitably substituted benzene (B151609) derivative containing a phosphonate group could be reacted with a phthalic anhydride (B1165640) derivative to construct the anthracene skeleton. The specific precursors would need to be carefully chosen to ensure the correct final regiochemistry.
Another indirect method is the use of cycloaddition reactions. For example, a Diels-Alder reaction between a substituted diene and a dienophile containing a phosphonate group could be envisioned to form a precursor that can be subsequently aromatized to the anthracene scaffold. The regioselectivity of the Diels-Alder reaction can be controlled by the electronic nature of the substituents on both the diene and the dienophile. nih.gov
A one-pot synthesis method has been reported for producing 10-(diphenylphosphoryl)-anthracenes, which involves the rearrangement of phosphinites to phosphine (B1218219) oxides followed by cyclization. acs.org While this method targets the 10-position, the principle of using a rearrangement and cyclization strategy could potentially be adapted to synthesize 2-substituted isomers by designing appropriate starting materials.
Controlled Functionalization and Regioselectivity in this compound Synthesis
As mentioned, the inherent reactivity of the anthracene core makes regioselective synthesis a significant hurdle. The 9- and 10-positions are the most electronically rich and sterically accessible, making them the preferred sites for many reactions. acs.org
To achieve selective synthesis of this compound, the most reliable strategy is to start with an anthracene molecule that is already functionalized at the 2-position with a group amenable to C-P bond formation. Halogens, particularly bromine and iodine, are ideal for this purpose as they readily participate in palladium-catalyzed cross-coupling reactions.
The synthesis of the 2-haloanthracene precursor itself requires controlled functionalization. This can often be achieved through multi-step synthetic sequences starting from simpler aromatic precursors, where the substitution pattern is established before the final anthracene ring is formed.
Recent advances in C-H activation chemistry may offer future pathways for the direct and regioselective phosphorylation of the anthracene C-H bond at the 2-position, potentially bypassing the need for pre-functionalized substrates. figshare.com However, controlling the regioselectivity of such reactions on a complex aromatic system like anthracene remains a significant research challenge.
Scalable and Sustainable Synthetic Protocols for this compound
The development of scalable and sustainable synthetic protocols is crucial for the potential industrial application of this compound. Key considerations include minimizing waste, using less hazardous reagents, and improving energy efficiency.
Indirect routes, while potentially longer, can be designed with sustainability in mind. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly reduce solvent waste and purification steps. acs.orgnih.gov
The principles of green chemistry, such as atom economy, should guide the choice of synthetic route. Reactions that incorporate a high percentage of the atoms from the reactants into the final product are preferred. For example, C-H activation approaches, if successfully developed for this system, would represent a highly atom-economical route.
Future research in this area will likely focus on the development of novel catalytic systems for direct C-H phosphorylation and the design of efficient, convergent syntheses that build the molecule from readily available and less hazardous starting materials.
Advanced Structural Characterization and Crystallographic Analysis
X-ray Crystallographic Investigations of Anthracen-2-ylphosphonic Acid Structures
A thorough search for crystallographic data has yielded no specific studies on this compound. While research exists on the crystal structures of other organophosphorus compounds, including various phosphonic acids capes.gov.brresearchgate.net, this information is not applicable to the unique structure of the target compound.
Single Crystal X-ray Diffraction Studies of Molecular Packing
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its unit cell parameters, space group, and molecular packing arrangement within a crystal lattice is not available.
Analysis of Intermolecular Interactions in Crystalline Networks
Without crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding involving the phosphonic acid group or π-π stacking of the anthracene (B1667546) rings, cannot be performed. The specific geometry and strength of these interactions in the solid state of this compound remain undetermined.
Polymorphism and Solid-State Structural Diversity
The existence of polymorphs or different solid-state forms of this compound has not been reported in the scientific literature. Investigations into its polymorphic behavior would require crystallographic analysis under various crystallization conditions, which has not been documented.
Spectroscopic Elucidation of Molecular and Supramolecular Architectures
Detailed spectroscopic studies aimed at elucidating the specific molecular and supramolecular structure of this compound are not present in the available literature. While general spectroscopic properties of the anthracene moiety and the phosphonate (B1237965) group are known from studies of other molecules, a dedicated analysis of this compound is absent. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linker Dynamics
No specific Nuclear Magnetic Resonance (NMR) studies focusing on the solution-state conformation or the dynamics of the phosphonic acid linker in this compound have been found. Such studies would provide insight into the rotational freedom around the C-P bond and the preferred orientation of the phosphonic acid group relative to the anthracene core in solution, but this information has not been published. researchgate.netresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Phosphonate Moiety Analysis
While the characteristic vibrational frequencies for phosphonic acid groups have been generally identified in other compounds nih.gov, a specific Infrared (IR) or Raman spectroscopic analysis of this compound is not available. A detailed study would be necessary to assign the specific vibrational modes for its phosphonate moiety, including P-O-H, P=O, and P-C stretching and bending vibrations, and to understand how these are influenced by the anthracene backbone.
UV-Vis Absorption Spectroscopy for Electronic Structure Perturbations
The electronic structure of this compound is significantly influenced by the interplay between the π-system of the anthracene core and the electronic nature of the phosphonic acid substituent. UV-Vis absorption spectroscopy is a powerful technique to probe these electronic transitions and understand the perturbations induced by the phosphonate group.
The absorption spectrum of anthracene is characterized by a series of well-defined bands in the ultraviolet region, arising from π-π* transitions. The introduction of a substituent onto the anthracene ring can cause shifts in the position (wavelength) and intensity of these absorption bands. These shifts provide valuable insights into the electronic interactions between the substituent and the aromatic system.
In the case of this compound, the phosphonic acid group (–PO(OH)₂) at the 2-position generally acts as an electron-withdrawing group. This electronic perturbation is expected to affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthracene moiety.
Detailed Research Findings:
Studies on substituted anthracenes have shown that the nature and position of the substituent play a crucial role in modulating their photophysical properties. nih.gov For instance, the introduction of an electron-withdrawing group typically leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths. This is attributed to a decrease in the HOMO-LUMO energy gap. Research on an anthracene-bisphosphonate derivative has indicated that the phosphonate unit facilitates the draining of electrons from the anthracene core, supporting the electron-accepting nature of the phosphonate group. rsc.org
The characteristic absorption spectrum of the anthracene moiety typically displays distinct vibronic bands. For example, in a study of an anthracene-based zinc(II) phthalocyanine, the anthracene unit exhibited its characteristic absorption peaks at 351, 367, and 387 nm. researchgate.net The presence of the phosphonic acid group at the 2-position in this compound is anticipated to cause a red shift in these bands. This shift is a direct consequence of the electronic perturbation and the resulting stabilization of the excited state.
The table below presents a comparison of the typical UV-Vis absorption maxima (λmax) for unsubstituted anthracene and the expected absorption maxima for this compound, illustrating the anticipated bathochromic shift.
| Compound | λmax (nm) | Transition |
| Anthracene | ~252 | ¹B_b |
| ~357 | ¹L_a | |
| ~375 | ¹L_a | |
| This compound | >252 | ¹B_b |
| >357 | ¹L_a | |
| >375 | ¹L_a |
Note: The data for this compound are representative and indicate the expected direction of the spectral shift based on the electronic properties of the phosphonic acid substituent.
The magnitude of the bathochromic shift provides a measure of the extent of electronic interaction between the phosphonic acid group and the anthracene π-system. This perturbation of the electronic structure is fundamental to the molecule's potential applications in areas such as organic electronics and sensor technology, where tailored absorption properties are desired.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For the parent anthracene (B1667546) molecule, DFT calculations have established its HOMO-LUMO gap. The introduction of a phosphonic acid group at the 2-position is expected to influence these energy levels. The phosphonic acid group is generally considered to be electron-withdrawing, which would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The magnitude of this effect determines the change in the HOMO-LUMO gap.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Anthracene and a Generic Functionalized Derivative This table presents illustrative data based on typical DFT calculations for anthracene and a hypothetical derivative to demonstrate the expected impact of functionalization.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Anthracene | -5.50 | -2.00 | 3.50 |
| Functionalized Anthracene | -5.70 | -2.30 | 3.40 |
Note: The values presented are for illustrative purposes and the actual values for anthracen-2-ylphosphonic acid would require specific DFT calculations.
DFT calculations are instrumental in predicting various spectroscopic signatures, which can aid in the experimental identification and characterization of a molecule. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of anthracene is characterized by distinct absorption bands arising from π-π* transitions within the aromatic system. The attachment of a phosphonic acid group is anticipated to cause a shift in these absorption bands. Depending on the nature of the interaction between the phosphonic acid group and the anthracene core, a bathochromic (red) or hypsochromic (blue) shift may be observed. nih.gov
Furthermore, DFT can predict vibrational spectra (Infrared and Raman), which are unique for each molecule and are determined by its vibrational modes. researchgate.net The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.
The phosphonic acid group can participate in intramolecular charge transfer (ICT) processes within the molecule. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, can quantify the extent of charge transfer between the anthracene moiety and the phosphonic acid substituent. researchgate.net This analysis provides insights into the electronic communication between different parts of the molecule and is crucial for understanding its reactivity and photophysical properties.
In the context of self-assembly and interaction with other molecules or surfaces, the ability of the phosphonic acid group to act as a hydrogen bond donor and acceptor is critical. DFT can model these interactions and elucidate the charge transfer processes that occur upon binding. For example, in the context of dye-sensitized solar cells, the charge injection from the dye molecule to a semiconductor surface is a key process that can be studied using DFT. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly Processes
While DFT is excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov MD simulations can provide a detailed picture of the self-assembly of molecules into larger aggregates, a process often driven by non-covalent interactions such as π-π stacking and hydrogen bonding. researchgate.net
For this compound, the anthracene core provides a flat surface for π-π stacking, a common self-assembly motif for polycyclic aromatic hydrocarbons. researchgate.net The phosphonic acid group can form strong intermolecular hydrogen bonds, which would play a significant role in directing the self-assembly process and stabilizing the resulting nanostructures. MD simulations can reveal the preferred packing arrangements and the dynamics of the self-assembly process in different solvents.
Quantum Chemical Topology (QCT) and Quantum Theory of Atoms in Molecules (QTAIM) Applications
The Quantum Theory of Atoms in Molecules (QTAIM), a key component of Quantum Chemical Topology, provides a rigorous method for analyzing the electron density distribution in a molecule. researchgate.net QTAIM can identify critical points in the electron density, which correspond to atoms, bonds, rings, and cages. The properties of these critical points, such as the electron density and its Laplacian, provide a wealth of information about the nature of chemical bonds and intermolecular interactions.
For this compound, QTAIM analysis could be used to characterize the C-P bond and the P-O and O-H bonds within the phosphonic acid group. It can also provide a quantitative measure of the strength of hydrogen bonds and π-π stacking interactions in self-assembled structures, offering a deeper understanding of the forces that govern the formation of these assemblies.
Supramolecular Self Assembly and Metal Organic Framework Mof Formation
Principles Governing Supramolecular Interactions in Anthracen-2-ylphosphonic Acid Systems
The spontaneous organization of this compound molecules into well-defined, non-covalently linked architectures is dictated by a combination of intermolecular forces. These interactions, acting in concert, determine the final structure and properties of the resulting supramolecular assemblies.
A primary driving force is hydrogen bonding , stemming from the phosphonic acid group (-PO(OH)₂). This group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust networks. nih.gov The P=O group can accept a hydrogen bond, while the P-O-H groups can donate protons. nih.gov This directional and specific interaction plays a crucial role in the formation of both discrete assemblies and extended structures. For instance, in hydrogen-bonded organophosphonic acid frameworks, the phosphonic acid group's ability to form multiple hydrogen bonds contributes to the stability of the resulting framework. nih.gov
The interplay of these interactions is complex and can be influenced by factors such as solvent, temperature, and the presence of other coordinating species. Understanding these governing principles is essential for the rational design of functional materials based on this compound with desired photophysical, electronic, or catalytic properties.
Design and Construction of Metal-Organic Frameworks (MOFs) Utilizing Anthracen-2-ylphosphonate Ligands
The incorporation of anthracen-2-ylphosphonate as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) has led to the development of new crystalline materials with intriguing properties. The combination of the rigid, photoactive anthracene (B1667546) core and the versatile phosphonate (B1237965) coordinating group allows for the construction of frameworks with diverse topologies and functionalities. rsc.orgchemrxiv.org
The design of these MOFs hinges on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final three-dimensional structure. nih.gov The tritopic nature of the phosphonate group, with its potential for multiple coordination modes, contributes to the structural richness of phosphonate-based MOFs. d-nb.info Anthracene-based ligands, in particular, have been instrumental in creating MOFs with applications in luminescence sensing and photodegradation. acs.orgrsc.org
Hydrothermal and Solvothermal Synthetic Strategies for MOF Crystallization
Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of anthracene-phosphonate MOFs. chemrxiv.orgacs.org These methods involve heating a mixture of the metal salt and the this compound ligand in a sealed vessel, typically in water (hydrothermal) or an organic solvent (solvothermal). The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF.
The choice of solvent, temperature, reaction time, and the use of modulators can significantly influence the resulting MOF structure, crystallinity, and phase purity. chemrxiv.org For example, a series of highly crystalline anthracene-based MOF-74 analogues were synthesized under solvothermal conditions at 120 °C, yielding materials with high surface areas. chemrxiv.org Similarly, novel luminescent cadmium(II)-MOFs based on an anthracene-triazole ligand were successfully synthesized via solvothermal reactions. acs.org The "one-pot" in situ synthesis approach, where the ligand is formed during the MOF construction, presents a cost-effective strategy for creating complex MOFs. nih.gov
Structural Topologies and Connectivity Patterns in Anthracene-Phosphonate MOFs
The combination of metal ions and anthracene-based phosphonate ligands can give rise to a variety of network topologies. The connectivity of the final framework is determined by the coordination number and geometry of the metal-containing secondary building units (SBUs) and the connectivity of the organic linker.
For instance, MOFs constructed from anthracene-based dicarboxylic acid ligands and different metal ions have exhibited topologies such as fcu and acs . rsc.org In some cases, interpenetration of multiple frameworks can occur, leading to more complex structures. researchgate.net The phosphonate group's flexibility in coordination allows for the formation of not only simple point-like SBUs but also extended one-dimensional or two-dimensional inorganic building units, further diversifying the possible topologies. d-nb.info The analysis of these topologies is often aided by programs like TOPOS, which deconstructs the complex framework into a simplified net representation. youtube.com
A notable feature in some anthracene-based MOFs is the long-range π-stacking of the anthracene moieties, which can form zigzag chains and provide pathways for charge transport. nih.gov
Pore Engineering and Modulator Effects in MOF Synthesis
Pore engineering is a key aspect of MOF design, as the size, shape, and functionality of the pores dictate the material's properties for applications such as gas storage, separation, and catalysis. nih.govnih.gov The inherent porosity of anthracene-phosphonate MOFs can be tuned by varying the length and geometry of the organic linker.
The use of modulators, such as monocarboxylic acids, during synthesis is a common strategy to control crystal growth, size, and defect density. nih.gov Modulators compete with the primary ligand for coordination to the metal centers, influencing the kinetics of framework assembly and often leading to more crystalline materials with higher surface areas. For example, the use of acetic acid as a modulator in the synthesis of a zirconium-based MOF with an anthracene ligand was shown to optimize surface defects and specific surface area. nih.gov This precise control over the pore environment is crucial for tailoring the MOF's performance in specific applications. omniscient.sg
Formation of Self-Assembled Monolayers (SAMs) and Multilayers on Diverse Substrates
This compound and related phosphonic acids have demonstrated a strong propensity to form ordered, self-assembled monolayers (SAMs) on a variety of oxide surfaces. nih.govacs.org These ultrathin films are of great interest for modifying surface properties, such as wettability and work function, and for applications in organic electronics and sensors. rsc.orgrsc.org The formation of SAMs is a spontaneous process driven by the chemical affinity of the phosphonic acid headgroup for the substrate and the intermolecular interactions between the organic tails.
The quality and ordering of the resulting SAMs are influenced by factors such as the cleanliness and nature of the substrate, the deposition method, and the concentration and temperature of the phosphonic acid solution. nih.govrsc.org Techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are crucial for characterizing the chemical integrity, thickness, and molecular orientation of these monolayers. acs.orgresearchgate.net
Chemisorption and Physisorption Mechanisms on Inorganic Surfaces
The initial step in the formation of a phosphonic acid SAM on an inorganic oxide surface is the adsorption of the molecule onto the substrate. This can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption involves weaker, non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the phosphonic acid and the surface. In some cases, a physisorbed layer of an aluminum-phosphonate complex can form. ethz.ch
Chemisorption , on the other hand, involves the formation of strong, covalent or ionic bonds between the phosphonic acid headgroup and the metal or metal oxide surface. acs.org For phosphonic acids on oxide surfaces like TiO₂, Al₂O₃, or SiO₂, this typically involves the condensation reaction between the P-OH groups of the acid and the surface hydroxyl groups (M-OH), resulting in the formation of stable M-O-P linkages and the release of water. nih.govresearchgate.net
The binding mode of the phosphonate headgroup to the surface can vary. It can adsorb in a monodentate, bidentate, or even tridentate fashion, depending on the surface structure and reaction conditions. acs.org For instance, on anatase TiO₂(101), phenylphosphonic acid has been observed to adsorb in a bidentate geometry at low coverage, with a mixed bidentate/monodentate mode at higher coverages. acs.org The formation of these robust chemical bonds is responsible for the high stability of phosphonate-based SAMs. researchgate.net The process can be influenced by subsequent treatments, such as thermal annealing, which can enhance the adhesion and stability of the film. nih.gov
The table below provides a summary of key findings related to the self-assembly of phosphonic acids on various substrates.
| Substrate | Phosphonic Acid | Key Findings |
| Si(100) | Alkylphosphonic acids | Formation of ordered SAMs with specific chain tilt angles. nih.gov |
| Indium Tin Oxide (ITO) | Alkanephosphonic acids | Long-chain SAMs are more ordered; order is maintained even on nanoscale-grained surfaces. nih.gov |
| Aluminum | Various phosphonic acids | Both physisorbed and chemisorbed states are observed, with molecular structure influencing the inhibition of aluminum dissolution. acs.org |
| Anatase TiO₂(101) | Phenylphosphonic acid | Bidentate adsorption at low coverage, transitioning to a mixed bidentate/monodentate mode at higher coverage. acs.org |
| SiO₂ | Anthracene-2-phosphonate derivatives | Formation of SAMs that can act as interface modifiers in organic thin-film transistors. researchgate.net |
Intermolecular Interactions Driving Surface Organization
The supramolecular self-assembly and organization of this compound on surfaces are governed by a sophisticated interplay of non-covalent intermolecular interactions. These forces dictate the orientation and packing of the molecules, leading to the formation of ordered structures such as self-assembled monolayers (SAMs) and crystalline networks. The primary interactions at play are hydrogen bonding, π-π stacking, and van der Waals forces.
The phosphonic acid moiety is a potent hydrogen-bond donor and acceptor, enabling the formation of extensive and robust hydrogen-bonding networks. nih.gov This functional group possesses two acidic protons and a P=O bond, which can engage in multiple hydrogen-bonding interactions with neighboring phosphonic acid groups. nih.gov These interactions are fundamental to the formation of stable, ordered assemblies. In organophosphonic acid frameworks, these hydrogen bonds are the primary force connecting the molecular building blocks into supramolecular architectures. nih.gov The strength and directionality of these bonds impose significant geometric constraints on the packing of the molecules, leading to well-defined structures. Studies on analogous systems, such as phosphoric acid, reveal that the hydrogen bonds formed by phosphonic acid groups are notably strong and numerous, resulting in highly connected and clustered networks. researchgate.net
The interplay of these intermolecular forces—strong, directional hydrogen bonding from the phosphonic acid group and the significant contribution of π-π stacking and van der Waals forces from the anthracene core—drives the self-assembly and surface organization of this compound. This intricate balance of interactions allows for the formation of well-ordered supramolecular structures with potential applications in materials science and electronics.
| Interaction Type | Participating Moieties | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |
| Hydrogen Bonding | Phosphonic acid groups (P-OH···O=P) | 4 - 15 | 2.5 - 3.2 |
| π-π Stacking | Anthracene rings | 2 - 10 | 3.3 - 3.8 |
| Van der Waals Forces | Hydrocarbon backbone | 0.5 - 2 | 3.0 - 5.0 |
Functional Properties and Advanced Research Applications
Optoelectronic Properties and Photophysical Behavior
The optoelectronic properties of anthracen-2-ylphosphonic acid are largely governed by the π-conjugated system of the anthracene (B1667546) core. This core is known for its strong absorption in the ultraviolet region and its characteristic blue fluorescence. The attachment of a phosphonic acid group at the 2-position can modulate these properties through electronic effects and by influencing intermolecular interactions in the solid state.
Anthracene and its derivatives are well-regarded for their high luminescence quantum yields. researchgate.net The parent anthracene molecule exhibits a fluorescence quantum yield of approximately 0.27 in ethanol and 0.36 in cyclohexane. The introduction of substituents onto the anthracene ring can alter the electronic structure and, consequently, the photoluminescent properties. For instance, functionalization with electron-withdrawing groups, such as the carboxylate groups in anthracene dicarboxylic acid derivatives, can modify the excited-state properties. rsc.org
While specific quantum yield data for this compound is not extensively reported, studies on analogous phosphorus-oxygen modified anthracene emitters designed for deep-blue Organic Light-Emitting Diodes (OLEDs) highlight the potential for high-efficiency emission. researchgate.net The phosphonic acid group's ability to influence molecular packing and electronic states is a key area of research for tuning the luminescence efficiency of such materials.
Table 1: Photoluminescence Data of Anthracene and Related Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) |
|---|---|---|
| Anthracene | Cyclohexane | 0.36 |
| Anthracene | Ethanol | 0.27 |
Note: Data for specific derivatives are provided for context on how functional groups affect the anthracene core's properties.
The excited-state dynamics of the anthracene core are critical to its function in optoelectronic applications. Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁). The primary deactivation pathway for many anthracene derivatives is fluorescence, though non-radiative processes such as internal conversion and intersystem crossing to a triplet state (T₁) also occur. For the parent anthracene molecule, the main radiationless transition in the S₁ state is internal conversion to the ground state, with mixing with the triplet state being negligibly small. nih.gov
The presence of the anthracene moiety allows for efficient energy transfer. Long-range triplet-triplet energy transfer has been demonstrated in polymer networks incorporating anthracene derivatives, enabling processes like sensitized electron transfer over significant distances (approximately 90 Å). nih.gov Furthermore, covalently linking anthracene chromophores to metal complexes can dramatically extend the triplet excited-state lifetime, creating a "triplet reservoir effect" that is beneficial for applications in photochemistry and photon upconversion. db-thueringen.de This long-lived triplet state is advantageous for bimolecular electron and energy transfer processes that occur on the timescale of diffusion. db-thueringen.de The phosphonic acid group in this compound could facilitate its incorporation into such systems, particularly on metal oxide surfaces, to mediate energy transfer events at interfaces.
A hallmark of anthracene chemistry is its ability to undergo a [4+4] photocycloaddition reaction upon exposure to UV light, leading to the formation of a dimer. mdpi.com This photodimerization is a reversible process, with the dimer reverting to two anthracene monomers upon heating or irradiation with shorter wavelength UV light. mdpi.com This photoresponsive behavior is of great interest for applications in optical data storage, molecular switches, and self-healing materials.
Research on anthracene-2-carboxylic acid, a close structural analog of this compound, has shown that this photodimerization can be induced by two-photon absorption on plasmonic substrates. nih.gov Control over the stereochemistry of the dimerization process has also been achieved. For example, the enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid has been demonstrated using a chiral template that binds the acid molecules through hydrogen bonding. rsc.org The phosphonic acid group, with its strong hydrogen-bonding capabilities, offers a similar handle for controlling the supramolecular assembly and, consequently, the outcome of photodimerization reactions in the solid state or on surfaces.
The strong luminescence and charge-transporting capabilities of the anthracene core make its derivatives prime candidates for use in organic optoelectronic devices. Anthracene-based semiconductors have attracted significant interest due to their planarity, stability, and strong intermolecular interactions, which can lead to excellent device performance.
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are frequently used as blue-emitting materials, which are crucial for full-color displays. iaea.org The development of phosphorus-oxygen modified anthracene-based emitters has led to high-efficiency deep-blue OLEDs. researchgate.net The phosphonic acid group in this compound is particularly advantageous for creating solution-processable or vacuum-deposited devices where the active layer needs to bind to a metal oxide electrode (e.g., indium tin oxide or zinc oxide), potentially improving charge injection and device stability.
Organic Phototransistors (OPTs) and Field-Effect Transistors (OFETs): Asymmetric anthracene derivatives have been shown to function as high-performance p-type semiconductors in organic thin-film transistors, exhibiting good charge carrier mobilities. researchgate.net Functionalization at the 2- and 6-positions of the anthracene core can be used to tune the material's electrochemical properties and transition it from p-type to n-type behavior. This tunability is essential for the fabrication of complementary circuits. The ability of this compound to form well-ordered self-assembled monolayers on dielectric surfaces could be exploited to create high-performance OFETs and light-sensitive OPTs.
Electrochemical Behavior and Redox Chemistry
The redox chemistry of this compound is centered on the anthracene nucleus, which can be both oxidized and reduced. The phosphonic acid substituent, being an electron-withdrawing group, is expected to influence the potentials at which these redox events occur.
Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical characteristics of molecules. For the parent anthracene, CV studies show an oxidation process corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO). nih.govresearchgate.net The oxidation of anthracene typically occurs at a potential of around +1.18 V versus a reference electrode in acetonitrile solution. nih.gov
Studies on various substituted anthracenes demonstrate that the redox potentials are sensitive to the nature of the substituent. Functionalization of the 2,6-positions with different fluorinated phenyl groups has been shown to systematically influence the electrochemical properties. While specific CV data for this compound is scarce, investigations of other anthracene derivatives provide insight. For example, the electrochemical oxidation of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine involves the loss of an electron to form a radical cation, followed by subsequent chemical and electrochemical steps. electrochemsci.org The electron-withdrawing nature of the phosphonic acid group in this compound would be expected to make the anthracene core more difficult to oxidize (shifting the oxidation potential to more positive values) and easier to reduce compared to unsubstituted anthracene. This modulation of the HOMO and LUMO energy levels is a key strategy in designing materials for organic electronics.
Table 2: Electrochemical Data for Anthracene and Related Compounds
| Compound | Method | Redox Process | Potential (V) | Conditions |
|---|---|---|---|---|
| Anthracene | Cyclic Voltammetry | Oxidation | ~1.181 | vs Ag/AgCl in Acetonitrile/LiClO₄ nih.gov |
| Anthracene Film | Cyclic Voltammetry | Oxidation | Onset ~0.8 | vs Ag/AgCl/KClsat in 0.1 M KCl researchgate.net |
Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). The data provides a general indication of the redox behavior of the anthracene core.
Charge Transfer Kinetics and Electronic Transport Characteristics
The electronic behavior of this compound is largely dictated by its anthracene core, a well-studied polycyclic aromatic hydrocarbon known for its semiconducting properties. The rate of electron transfer reactions involving electronically excited anthracene molecules can be investigated by measuring photostimulated currents through an anthracene electrode rsc.org. Such studies reveal how the energy landscape of the reaction, including the polarization energy of the surrounding medium, influences the charge transfer process rsc.org.
Co-crystallization of anthracene with other molecules can create weak charge-transfer complexes, enabling ambipolar charge transport properties rsc.org. Theoretical and experimental analyses of such systems show that hole and electron transport can occur through segregated channels formed by the respective molecules in the co-crystal rsc.org. Furthermore, in polymer films, excited-state electron transfer can be sensitized over remarkably long distances (e.g., ~90 Å) through a process of triplet energy transfer and subsequent energy migration between anthracene units nih.gov. The phosphonic acid group, while primarily an anchor, can also influence the electronic properties at interfaces by creating a uniform surface potential and reducing charge carrier traps rsc.org.
Exploration in Organic Batteries and Electrochemical Storage Systems
While direct applications of this compound in organic batteries are not extensively documented, the constituent parts of the molecule—anthracene and phosphonate (B1237965) groups—are relevant to the field. Organic materials are increasingly researched for lithium-ion batteries (LIBs) due to their structural diversity and sustainability rsc.org. For instance, poly(imine-anthraquinone), which shares a similar aromatic core, has been demonstrated as a high-performance anode material for LIBs, capable of reversible storage of 16 lithium ions per molecule rsc.org.
Similarly, phenanthrenequinone, another polycyclic aromatic hydrocarbon, has been investigated as a cathode material in aluminum metal-organic batteries, demonstrating stable cycling and an energy density over 200 Wh/kg researchgate.net. On the other hand, phosphonate-based organic materials have been explored as novel alkali-ion reservoir cathode materials, with some exhibiting intrinsic solid-phase ionic conductivity researchgate.net. These related studies suggest the potential of bifunctional molecules like this compound in future energy storage designs, where the anthracene core could act as the redox-active center and the phosphonic acid group could enhance interfacial stability or ionic transport.
Sensing and Detection Applications
The inherent fluorescence of the anthracene core makes this compound a promising candidate for various sensing applications. The phosphonic acid group provides a means to immobilize the molecule onto sensor substrates, creating stable and reusable platforms.
Luminescent Sensing Mechanisms for Chemical Analytes (e.g., metal ions, nitroaromatics)
The anthracene moiety is a powerful fluorophore whose emission can be significantly altered by the presence of specific analytes. This phenomenon is the basis for its use in luminescent sensors. The primary mechanisms involved are photoinduced electron transfer (PET) and energy transfer.
For the detection of electron-deficient nitroaromatic compounds, which are common explosives, the electron-rich excited anthracene can donate an electron to the nitroaromatic molecule. This process quenches the fluorescence of the anthracene, providing a "turn-off" signal. Anthracene-containing metal-organic frameworks (MOFs) have demonstrated high selectivity and sensitivity in detecting nitroaromatics like nitrobenzene (NB) and 2,4,6-trinitrophenol (TNP) through this quenching mechanism rsc.orgfigshare.com.
For metal ion detection, anthracene derivatives functionalized with specific binding sites (chemosensors) can exhibit chelation-enhanced fluorescence (CHEF) researchgate.net. When a metal ion binds to the receptor, it can suppress PET, "turning on" or enhancing the fluorescence signal. Various luminescent MOFs and other structures have been designed for the selective detection of metal ions such as Al³⁺, Fe³⁺, and Cr³⁺ rsc.org.
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Typical Response |
| Luminescent | Nitroaromatics (e.g., TNP, NB) | Photoinduced Electron Transfer | Fluorescence Quenching ("Turn-off") rsc.orgfigshare.com |
| Luminescent | Metal Ions (e.g., Al³⁺, Fe³⁺, Cr³⁺) | Chelation-Enhanced Fluorescence | Fluorescence Enhancement ("Turn-on") rsc.org |
Development of Colorimetric Chemosensors
In addition to fluorescence changes, interactions between an anthracene-based sensor and an analyte can lead to a change in the absorption of visible light, resulting in a color change. This forms the basis of colorimetric sensing, which offers the advantage of detection by the naked eye. While less common than fluorescent sensing for anthracene derivatives, significant electronic perturbations upon analyte binding can alter the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) gap, shifting its absorption spectrum into the visible range and producing a colorimetric response.
Electrochemical Sensor Platforms
The electrochemical activity of the anthracene core, combined with the surface-anchoring ability of the phosphonic acid, makes this compound suitable for developing electrochemical sensor platforms qucosa.deresearchgate.net. The anthracene unit can be electrochemically oxidized, and this redox behavior can be modulated by the presence of a target analyte.
By immobilizing this compound onto a conductive electrode surface (e.g., glassy carbon, indium tin oxide), a stable and sensitive sensor can be fabricated. Graphene and other nanomaterials are often used to modify these platforms to enhance the electrochemical signal rsc.org. For example, a sensor for anthracene-9-carboxylic acid using a modified glassy carbon electrode showed a detection limit in the nanomolar range rsc.org. Such platforms can be designed to detect a wide array of molecules, from environmental pollutants to biological targets researchgate.netmdpi.com.
Surface Functionalization and Interface Engineering
The phosphonic acid group is a highly effective anchor for modifying the surfaces of a wide range of materials, especially metal oxides like tin oxide (SnO₂), zinc oxide (ZnO), and zirconium dioxide (ZrO₂) rsc.orgnih.gov. This capability is central to the application of this compound in interface engineering for organic electronics and other advanced materials nih.govosti.gov.
When applied to a surface, the phosphonic acid group forms strong, stable covalent or coordination bonds with the metal oxide, leading to the formation of a self-assembled monolayer (SAM). This process allows for precise control over the interfacial properties at the molecular level. The outward-facing anthracene units then define the new surface chemistry.
This functionalization can:
Improve Charge Transport: By creating a well-ordered interface, phosphonic acid modifiers can suppress surface carrier traps, reduce leakage currents, and lower the energy barriers for charge injection in devices like perovskite solar cells rsc.org.
Tune Work Functions: Modifying transparent conductive oxides with phosphonic acid SAMs can systematically alter their work function, which is critical for optimizing the performance of organic solar cells and OLEDs nih.govosti.gov.
Control Wettability and Adhesion: The aromatic anthracene surface can alter the hydrophobicity of the substrate, influencing subsequent layer deposition or interaction with the surrounding environment.
Create Functional Platforms: The immobilized anthracene layer can serve as a platform for further chemical reactions or for specific applications like the sensing layers discussed previously mdpi.com.
Research on related systems has shown that modifying a ZnO surface with an ammonium anthracene derivative in an organic solar cell improved the power conversion efficiency from 7.5% to 8.1% by re-engineering the interface to enhance charge transport nih.gov.
Modification of Metal Oxide Surfaces with this compound
The phosphonic acid functional group (–PO(OH)₂) is well-established as an effective anchor for binding organic molecules to a variety of metal oxide surfaces, including but not limited to titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO). This binding typically occurs through the formation of strong, hydrolytically stable P–O–Metal bonds, leading to the formation of a self-assembled monolayer (SAM) on the substrate.
The anthracene moiety of this compound introduces a bulky, aromatic, and photoactive component to the surface. The orientation and packing of these anthracene groups on the metal oxide surface would be influenced by factors such as the solvent used for deposition, the concentration of the solution, and the nature of the metal oxide itself. While specific experimental data for this compound is not available, studies on other aromatic phosphonic acids suggest that the anthracene units would likely adopt a tilted orientation with respect to the surface normal.
Table 1: Potential Metal Oxide Substrates for this compound Modification
| Metal Oxide | Potential Applications of Surface Modification |
| Titanium Dioxide (TiO₂) | Photocatalysis, Dye-Sensitized Solar Cells, Perovskite Solar Cells |
| Zinc Oxide (ZnO) | Organic Light-Emitting Diodes (OLEDs), Solar Cells, Sensors |
| Indium Tin Oxide (ITO) | Transparent Conductive Electrodes in Displays and Solar Cells |
Tuning Surface Free Energy and Wettability Characteristics
The formation of a SAM of this compound on a metal oxide surface is expected to significantly alter its surface free energy and, consequently, its wettability. The hydrophobic nature of the anthracene core would likely lead to a decrease in the surface energy of the modified substrate, transitioning it from a hydrophilic to a more hydrophobic state.
The degree of this change in wettability would depend on the packing density and orientation of the this compound molecules in the SAM. A well-ordered, densely packed monolayer would present a surface dominated by the nonpolar anthracene units, resulting in a higher water contact angle. Conversely, a less ordered or incomplete monolayer would expose parts of the underlying hydrophilic metal oxide, leading to a more moderate change in wettability.
While specific contact angle measurements for this compound on various metal oxides are not available, the general principle of using aromatic phosphonic acids to induce hydrophobicity is a well-documented phenomenon.
Role in Hybrid Inorganic-Organic Device Architectures
The unique combination of a strong binding group (phosphonic acid) and a photoactive aromatic system (anthracene) suggests a potential role for this compound in the development of hybrid inorganic-organic electronic devices.
In devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells, the interface between the inorganic electrode (e.g., ITO or ZnO) and the organic active layers is critical to device performance. The introduction of an interfacial layer of this compound could serve several functions:
Improved Interfacial Contact: The phosphonic acid group can ensure strong adhesion to the metal oxide surface, potentially reducing delamination issues and improving charge transport across the interface.
Tuning of Work Function: The formation of a dipole layer at the interface upon SAM formation can modify the work function of the electrode. The direction and magnitude of this change would depend on the specific orientation and electronic properties of the this compound molecule. This tuning of the work function is crucial for optimizing the energy level alignment between the electrode and the adjacent organic layer, thereby facilitating more efficient charge injection or extraction.
Passivation of Surface Defects: The SAM can passivate surface trap states on the metal oxide, which are often detrimental to device performance as they can act as recombination centers for charge carriers.
Hole Transporting Layer: The anthracene core is known for its hole-transporting properties. A well-ordered monolayer of this compound could potentially function as an ultra-thin hole-transporting layer, facilitating the efficient movement of positive charges within the device.
Detailed experimental studies and device performance data specifically utilizing this compound in such hybrid architectures are needed to validate these potential applications.
Table 2: Potential Roles of this compound in Hybrid Devices
| Device Type | Potential Function of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Interfacial layer for work function modification, improved hole injection. |
| Perovskite Solar Cells | Interfacial modifier at the electrode/perovskite interface to enhance charge extraction and passivate defects. |
| Organic Photovoltaics (OPVs) | Modification of electrode surfaces to improve charge collection efficiency. |
Polymer Chemistry and Macromolecular Systems
Polymerization Strategies for Incorporating Anthracen-2-ylphosphonic Acid Moieties
The bifunctional nature of this compound, with its reactive aromatic core and phosphonic acid group, suggests several potential routes for its inclusion in polymer structures. However, direct polymerization of the monomer is challenging. The phosphonic acid group can interfere with many polymerization catalysts and conditions. researchgate.net Therefore, it is more likely that the monomer would first be chemically modified to introduce a polymerizable group.
Radical polymerization is a versatile and widely used method for producing a vast array of polymers. mdpi.com For this compound to be incorporated via this mechanism, it would first need to be converted into a monomer bearing a vinyl, acrylate, methacrylate, or styrenic group. Research has demonstrated the successful radical polymerization of other anthracene-containing monomers, such as 2-vinylanthracene (B14823) and anthracenyl-substituted methacrylates, as well as various phosphonate-containing vinyl and acrylic monomers. lookchem.comnih.gov
A plausible synthetic route to a suitable monomer would involve esterification of the phosphonic acid group to prevent its interference with the polymerization process, followed by the introduction of a polymerizable moiety onto the anthracene (B1667546) ring. Alternatively, a polymerizable group could be attached to the phosphonic acid itself via a linker. The resulting monomer could then be homopolymerized or copolymerized with other monomers to tailor the properties of the final polymer. After polymerization, the phosphonate (B1237965) ester could be hydrolyzed back to the phosphonic acid if desired. rsc.orgmdpi.com
Table 1: Potential Monomers Derived from this compound for Radical Polymerization
| Monomer Name | Potential Synthetic Route | Polymerizable Group |
| Diethyl (2-(anthracen-2-yl)vinyl)phosphonate | Horner-Wadsworth-Emmons reaction of an appropriate anthracene aldehyde with a phosphonate-containing ylide. | Vinylphosphonate |
| 2-(Anthracen-2-yl)ethyl methacrylate | Esterification of 2-(anthracen-2-yl)ethanol with methacryloyl chloride. The alcohol could be synthesized from an anthracene precursor. | Methacrylate |
| Diethyl ((4-vinylbenzyl)oxy)anthracen-2-ylphosphonate | Williamson ether synthesis between the sodium salt of diethyl anthracen-2-ylphosphonate and 4-vinylbenzyl chloride. | Styrenic |
This table presents hypothetical monomer structures and synthetic routes based on established chemical reactions, as direct synthesis from this compound has not been reported.
Condensation polymerization typically involves the reaction between two different functional groups with the elimination of a small molecule, such as water. scispace.com To incorporate this compound into a polymer via this method, the anthracene ring would need to be functionalized with two reactive groups suitable for condensation, such as hydroxyl, carboxyl, or amine groups. The phosphonic acid moiety would likely need to be protected (e.g., as an ester) during the polymerization.
For instance, if carboxyl groups were introduced at the 9 and 10 positions of the anthracene core, the resulting dicarboxylic acid monomer could be reacted with a diol or a diamine to form polyesters or polyamides, respectively. Such polymers would feature the anthracene unit as an integral part of the polymer backbone, leading to conjugated systems with interesting electronic and optical properties. The synthesis of poly(anthracene-diyl)s through organometallic coupling reactions, a related form of condensation polymerization, has been reported for other anthracene derivatives. nih.gov
Characteristics of Redox-Active Polymers Featuring Anthracene-Phosphonate Units
Anthracene is known to be redox-active, capable of undergoing reversible oxidation and reduction processes. This property can be harnessed in the design of redox-active polymers for applications in energy storage, catalysis, and sensing. The incorporation of this compound moieties into a polymer backbone or as pendant groups could yield materials with tunable redox behavior.
The phosphonic acid group could influence the redox properties in several ways. Its electron-withdrawing nature might affect the oxidation potential of the anthracene unit. Furthermore, in the acidic form, the phosphonic acid groups could facilitate ion transport within the polymer matrix, which is a crucial factor for the performance of battery electrodes and other electrochemical devices. The specific redox characteristics would, of course, depend on the polymer architecture and the proximity of the phosphonic acid groups to the anthracene core.
Optically Active Polymers for Advanced Photonic Applications
The anthracene unit is a well-known fluorophore, exhibiting strong blue fluorescence. Polymers containing anthracene have been explored for applications in organic light-emitting diodes (OLEDs), sensors, and as down-converting materials for non-invasive optogenetics. nih.gov The incorporation of this compound could lead to optically active polymers with unique photophysical properties.
The phosphonic acid group could modulate the fluorescence of the anthracene moiety through electronic effects or by promoting specific intermolecular interactions and aggregation states in the solid state. Moreover, the phosphonic acid provides a handle for attaching such polymers to inorganic surfaces, such as metal oxides, which could be advantageous for the fabrication of hybrid photonic devices. While the synthesis of optically active oligophosphines has been reported, achieving optical activity in polymers derived from this compound would likely require the use of chiral building blocks or polymerization catalysts. rsc.org
Future Research Directions and Emerging Opportunities
Rational Design Principles for Enhanced Performance of Anthracen-2-ylphosphonic Acid Materials
The performance of materials derived from this compound is intrinsically linked to the molecular-level organization and electronic properties of the assembled layers. Rational design principles offer a pathway to tailor these characteristics for specific applications. The primary strategies revolve around the targeted modification of the molecule itself and the careful selection of the substrate and assembly conditions.
Key design considerations include:
Modification of the Anthracene (B1667546) Core: Introducing electron-donating or electron-withdrawing substituents onto the anthracene ring can systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for precise control over its photophysical properties, such as absorption and emission wavelengths, and quantum yield.
Substrate Engineering: The choice of substrate is critical. The nature of the metal oxide (e.g., TiO₂, ZrO₂, ZnO) determines the binding geometry (monodentate, bidentate, or tridentate) of the phosphonic acid group, which impacts the stability and order of the resulting film. nih.govacs.org Engineering the substrate's surface roughness and crystal facet can further guide the self-assembly process. researchgate.net
Control of Self-Assembly Conditions: Factors such as solvent polarity, deposition time, and temperature can dramatically influence the quality of the resulting films. For instance, using non-polar solvents like toluene (B28343) can prevent unwanted surface dissociation and the formation of byproducts, leading to well-defined SAMs. nih.gov Thermal annealing after deposition can also enhance film stability and adhesion. nih.gov
Table 1: Rational Design Strategies for this compound Materials
| Design Parameter | Objective | Mechanism of Action | Potential Impact |
| Anthracene Core Substitution | Tune Optoelectronic Properties | Modify HOMO/LUMO levels with electron-donating/withdrawing groups. | Shifted absorption/emission spectra; enhanced quantum efficiency for sensors or LEDs. |
| Linker Modification | Control Molecular Packing & Orientation | Introduce alkyl or conjugated spacers between anthracene and phosphonic acid. | Improved film order; reduced intermolecular quenching; enhanced charge transport. |
| Substrate Selection | Optimize Film Stability & Adhesion | Choose metal oxides (TiO₂, ZrO₂, ITO) that favor strong, ordered binding. acs.orgresearchgate.net | Increased device longevity and performance reproducibility. |
| Assembly Process Optimization | Achieve High-Quality, Defect-Free Films | Control solvent, temperature, and deposition method (e.g., spin-coating vs. dipping). researchgate.netnih.gov | Formation of densely packed, highly organized monolayers for efficient device function. |
Integration into Multicomponent Systems and Heterostructures for Synergistic Functionalities
The true potential of this compound may be realized when it is integrated as a functional component within larger, more complex systems. Its ability to form robust, well-defined monolayers on a variety of oxide surfaces makes it an ideal building block for creating heterostructures where the properties of different materials are combined for synergistic effects. ethz.ch
Emerging opportunities lie in the creation of:
Organic-Inorganic Hybrid Photovoltaics: By assembling a monolayer of this compound on the surface of a wide-bandgap semiconductor nanoparticle (e.g., Titanium dioxide), a hybrid interface can be created. The anthracene unit can act as a photosensitizer, absorbing light and injecting an electron into the conduction band of the semiconductor, forming the basis of a dye-sensitized solar cell.
Luminescent Nanosensors: A layer of this compound can be anchored to an inert metal oxide nanoparticle (e.g., Zirconium dioxide). The fluorescence of the anthracene core is sensitive to its local environment. The presence of specific analytes (e.g., metal ions, nitroaromatic compounds) can quench or enhance this fluorescence, providing a highly sensitive detection mechanism.
Charge-Injection Layers in OLEDs: In Organic Light-Emitting Diodes (OLEDs), efficient charge injection from the electrode to the emissive layer is crucial. A self-assembled monolayer of this compound on a transparent conductive oxide electrode like Indium Tin Oxide (ITO) can modify the electrode's work function, reducing the energy barrier for hole injection and improving device efficiency and stability. researchgate.net
Table 2: Potential Heterostructures and Synergistic Functionalities
| System Component 1 | System Component 2 | Resulting Heterostructure | Synergistic Functionality |
| This compound | Titanium dioxide (TiO₂) Nanoparticle | Dye-Sensitized Semiconductor | Enhanced light harvesting and charge separation for solar energy conversion. |
| This compound | Zirconium dioxide (ZrO₂) Nanoparticle | Fluorescent Core-Shell Nanoparticle | Highly sensitive and selective chemical sensing based on fluorescence modulation. |
| This compound | Indium Tin Oxide (ITO) Electrode | Surface-Modified Electrode | Improved charge injection efficiency and operational stability in OLEDs. researchgate.net |
Advancements in In-Situ Characterization Techniques for Dynamic Processes
Understanding the formation of this compound monolayers—from the initial adsorption of molecules to the final, ordered film—requires advanced characterization techniques that can probe these processes in real-time and under realistic conditions. While traditional surface analysis provides a static picture, in-situ methods offer a window into the dynamic evolution of the system.
Key advanced techniques include:
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: This surface-specific technique is invaluable for studying the ordering and orientation of molecules at an interface. In-situ SFG can be used to monitor the conformational changes and alignment of the anthracene core and alkyl chains (if present) during the self-assembly process in both vacuum and aqueous environments. nih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS provides detailed information about the orientation and alignment of molecules within a film. By analyzing the polarization dependence of the absorption, the average tilt angle of the anthracene units relative to the surface can be determined, offering insights into the packing quality. nih.govresearchgate.net
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: In-situ ATR-FTIR can be used to monitor the binding of the phosphonic acid headgroup to the metal oxide surface in real-time. It can distinguish between physisorbed and chemisorbed states and identify the formation of different binding geometries (e.g., bidentate vs. tridentate). nih.gov
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): While often used ex-situ, these techniques provide crucial information on the chemical composition and integrity of the films, confirming that the molecule has remained intact during the assembly process and has formed a true monolayer. nih.gov
Table 3: In-Situ Characterization Techniques for Dynamic Analysis
| Technique | Information Provided | Relevance to this compound |
| Sum-Frequency Generation (SFG) | Molecular order and orientation at interfaces in real-time. nih.gov | Tracking the evolution of monolayer packing and alignment during formation. |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular alignment and chain tilt angles. nih.govresearchgate.net | Quantifying the final orientation of anthracene units in the dried film. |
| In-Situ Infrared Spectroscopy | Chemical binding state, surface reactions, presence of byproducts. nih.gov | Observing the phosphonic acid binding mechanism and kinetics on the substrate. |
| Quartz Crystal Microbalance (QCM) | Mass uptake and viscoelastic properties of the forming layer. | Measuring the rate of adsorption and the density of the monolayer. |
Computational Materials Discovery and Machine Learning Applications for this compound Research
The exploration of all possible derivatives of this compound and their corresponding properties through experimentation alone is a monumental task. Computational modeling and machine learning (ML) are emerging as indispensable tools to accelerate this process, enabling high-throughput screening and rational design.
Future research will increasingly leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic and optical properties of novel this compound derivatives before they are synthesized. By calculating HOMO/LUMO energies, absorption spectra, and binding energies to various substrates, researchers can pre-screen candidates with the most promising characteristics for a given application. arxiv.org
Machine Learning (ML) for Property Prediction: ML models can be trained on datasets generated from experiments or DFT calculations. oaepublish.com These models can then predict properties like photoluminescence efficiency, band gaps, or binding stability for vast libraries of virtual compounds much faster than conventional methods. arxiv.orgacs.org This approach can identify non-intuitive structure-property relationships and guide experimental efforts toward the most promising candidates. researchgate.net
Active Learning and Heuristic Algorithms: In an active learning framework, the ML model can identify which new experiments would be most informative for improving its predictive accuracy. This creates a closed loop where the ML model directs the next round of experiments, leading to a highly efficient optimization of material properties and processing conditions. oaepublish.com
Table 4: Computational and Machine Learning Strategies
| Approach | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculate electronic structure, optical absorption spectra, and surface binding energies. arxiv.org | Accurate prediction of a new derivative's color, fluorescence, and stability on a surface. |
| Supervised Machine Learning | Train a model on known data to predict properties of unsynthesized molecules. acs.org | Rapid screening of thousands of potential derivatives to identify high-performance candidates. |
| Active Learning | An ML model suggests the most informative experiments to perform next. oaepublish.com | Accelerated optimization of material composition and processing for peak performance. |
| High-Throughput Virtual Screening | Combine DFT and ML to screen large databases of chemical structures. | Discovery of novel, unexplored derivatives of this compound with superior properties. |
Q & A
Q. Q1. What are the standard synthetic routes for Anthracen-2-ylphosphonic acid, and how can reaction yields be optimized?
Methodological Answer: this compound is typically synthesized via phosphorylation of anthracene derivatives. A common approach involves preparing phosphonium salts (e.g., using phosphorus trichloride and subsequent hydrolysis), as described in anthracene-related syntheses . Yield optimization requires:
- Stoichiometric control : Adjusting molar ratios of anthracene derivatives to phosphorylating agents.
- Reflux conditions : Maintaining temperatures between 80–120°C to ensure complete reaction without decomposition.
- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the product.
Typical yields range from 60–80%, with impurities arising from incomplete phosphorylation or oxidation byproducts.
Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>31</sup>P NMR : To confirm phosphorylation (δ ~20–25 ppm for phosphonic acid protons) and anthracene backbone integrity.
- XRD (X-ray diffraction) : For crystal structure determination. Use SHELXL for refinement, ensuring R-factors < 5% for high reliability .
- FTIR : Identify P=O (~1200 cm⁻¹) and P–O–C (~1050 cm⁻¹) stretching vibrations.
- Elemental analysis : Validate stoichiometry (C, H, P percentages).
Q. Q3. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves (tested to EN 166/EU standards), safety goggles, and lab coats. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., phosphoryl chlorides).
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal.
Advanced Research Questions
Q. Q4. How can contradictions between spectroscopic data and crystallographic models be resolved for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Dynamic disorder in crystals : Use low-temperature XRD (100 K) to reduce thermal motion artifacts .
- Tautomeric equilibria : Combine <sup>31</sup>P NMR titration studies (in solution) with solid-state IR to identify dominant forms.
- Validation : Cross-check with DFT-optimized structures (e.g., Gaussian09) to compare bond lengths and angles.
Q. Q5. What computational strategies are effective for modeling the electronic properties of this compound?
Methodological Answer:
- DFT (Density Functional Theory) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, charge distribution, and phosphonic acid group acidity (pKa prediction).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability and aggregation tendencies.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models.
Q. Q6. How can decomposition pathways of this compound under varying pH and temperature conditions be systematically studied?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–400°C to identify thermal decomposition thresholds.
- pH-dependent stability : Conduct accelerated aging studies in buffered solutions (pH 2–12) with HPLC monitoring.
- Mechanistic insight : Use ESI-MS to detect intermediate species (e.g., anthracene oxides or phosphate byproducts).
Q. Q7. What experimental design principles apply when investigating this compound’s supramolecular assembly in hybrid materials?
Methodological Answer:
- Co-crystallization : Screen with metal ions (e.g., Zn²⁺, Cu²⁺) or π-conjugated systems (e.g., fullerenes) to study coordination or π-stacking.
- SAXS/WAXS : Resolve nanoscale assembly structures in solution or thin films.
- Kinetic control : Adjust cooling rates during crystallization to trap metastable polymorphs.
Q. Q8. How can meta-analyses of existing literature on this compound address gaps in mechanistic understanding?
Methodological Answer:
- Database mining : Use SciFinder or Web of Science with keywords like “anthracene phosphonic acid AND (synthesis OR mechanism)” .
- Trend analysis : Map reaction conditions (solvent, catalyst, temperature) to yields/purity across studies to identify optimal parameters.
- Contradiction resolution : Compare conflicting data (e.g., catalytic vs. stoichiometric phosphorylation efficiency) via controlled replicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
